molecular formula C9H13N3O B2982109 4-(6-Methylpyrimidin-4-yl)morpholine CAS No. 98960-84-0

4-(6-Methylpyrimidin-4-yl)morpholine

Cat. No. B2982109
CAS RN: 98960-84-0
M. Wt: 179.223
InChI Key: NGCMQAQWALQLTR-UHFFFAOYSA-N
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Description

4-(6-Methylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.223. It is a derivative of morpholine, which is a six-membered heterocyclic compound containing both amine and ether functional groups .


Synthesis Analysis

The synthesis of morpholines, including 4-(6-Methylpyrimidin-4-yl)morpholine, has been a topic of significant research. Morpholines are frequently synthesized from 1,2-amino alcohols and their derivatives . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine, the parent compound of 4-(6-Methylpyrimidin-4-yl)morpholine, is known to exist in a chair form with the N-H bond arranged in axial and equatorial conformations . The morpholine motif in 4-(6-Methylpyrimidin-4-yl)morpholine would be expected to have a similar structure.

Safety and Hazards

The safety data sheet for morpholine indicates that it is flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and it may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Future Directions

While specific future directions for 4-(6-Methylpyrimidin-4-yl)morpholine are not explicitly stated in the retrieved sources, there is ongoing research into the synthesis and applications of morpholine derivatives . This suggests that 4-(6-Methylpyrimidin-4-yl)morpholine could also be a subject of future research.

properties

IUPAC Name

4-(6-methylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-8-6-9(11-7-10-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCMQAQWALQLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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